2’-Deoxyadenosine Monohydrate
2’-Deoxyadenosine Monohydrate
Brand Name:
Vulcanchem
CAS No.:
16373-93-6
VCID:
VC0118269
InChI:
InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2/t5-,6+,7+;/m0./s1
SMILES:
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O.O
Molecular Formula:
C10H15N5O4
Molecular Weight:
269.26 g/mol
2’-Deoxyadenosine Monohydrate
CAS No.: 16373-93-6
Reference Standards
VCID: VC0118269
Molecular Formula: C10H15N5O4
Molecular Weight: 269.26 g/mol
CAS No. | 16373-93-6 |
---|---|
Product Name | 2’-Deoxyadenosine Monohydrate |
Molecular Formula | C10H15N5O4 |
Molecular Weight | 269.26 g/mol |
IUPAC Name | (2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol;hydrate |
Standard InChI | InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2/t5-,6+,7+;/m0./s1 |
Standard InChIKey | WZJWHIMNXWKNTO-VWZUFWLJSA-N |
Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O.O |
SMILES | C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O.O |
Canonical SMILES | C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O.O |
Synonyms | 2’-Deoxy-β-D-adenosine Monohydrate; 9-(2-Deoxy-β-D-erythro-pentofuranosyl)adenine; 9-(2-Deoxy-β-D-erythro-pentofuranosyl)-9H-purin-6-amine Hydrate; Adenine Deoxyribonucleoside Hydrate; Adenine Deoxyribose Hydrate; Adenyldeoxyriboside Hydrate; Deoxyad |
PubChem Compound | 9549172 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume